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Compound of Interest

Compound Name:
6-(Difluoromethyl)pyridazin-3-

amine

CAS No.: 1706450-11-4

Cat. No.: B2557276 Get Quote

Introduction: The Pyridazine Paradox
Welcome to the Pyridazine Optimization Support Center. You are likely here because you have

identified a potent hit using a pyridazine (or fused equivalent like imidazo[1,2-b]pyridazine)

scaffold, but are now facing the "nitrogen trap."

While pyridazine is a privileged scaffold—offering excellent H-bond acceptor capabilities and

rigid vectors for substituent display—it is notorious for specific off-target liabilities. Its electron-

deficient nature and nitrogen lone pairs frequently lead to hERG channel blockage, Aldehyde

Oxidase (AO) metabolism, and promiscuous kinase binding (e.g., PDE4 cross-reactivity).

This guide provides the causality-driven troubleshooting and protocols required to navigate

these specific dead-ends.

Module 1: The "Kinase Trap" & PDE4 Cross-
Reactivity
Symptom: Your kinase inhibitor shows high potency (

) but hits off-targets like Phosphodiesterase 4 (PDE4) or unrelated kinases (e.g., p38

, TYK2).
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Root Cause: The pyridazine

motif often mimics the purine ring of ATP, acting as a Type I inhibitor. The nitrogen atoms
accept hydrogen bonds from the hinge region (e.g., Val/Leu residues). However, this "generic"
ATP-mimicry leads to poor selectivity. Furthermore, the flatness of the aromatic system
facilitates intercalation into the PDE4 active site.

Troubleshooting Protocol: Vector Exploration To fix this, you must exploit "Exit Vectors"—

positions on the ring that direct substituents away from the hinge and toward the solvent front

or hydrophobic back-pocket, where sequence homology diverges.

Optimization Workflow (DOT Visualization)
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Figure 1: Iterative design cycle for improving selectivity. Note the critical decision point

regarding Selectivity Index (SI).

Experimental Protocol: Selectivity Profiling
Do not rely on single-point assays. Use this kinetic profiling method.

Preparation: Prepare compound stocks at 10 mM in 100% DMSO.

Primary Screen: Test at

and

against the primary target and PDE4B (common off-target).

Kd Determination: For hits with >50% inhibition, determine

using competition binding (e.g., LanthaScreen™ or DiscoverX KINOMEscan).
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Data Analysis: Calculate the Selectivity Score (S-score).

Acceptance Criteria: A clinical candidate should ideally have an

at

.

Module 2: Mitigating hERG Liability (Cardiotoxicity)
Symptom: Your lead compound shows hERG inhibition (

), posing a risk of QT prolongation and clinical failure.

Root Cause: Pyridazine derivatives often possess a "pharmacophore" for hERG blockage: a

basic amine (protonated at physiological pH) linked to an aromatic ring (the pyridazine) via a

flexible linker. The pyridazine ring can engage in

-stacking with Phe656 in the hERG pore, while the basic amine interacts with Tyr652 or
Ser624.

Strategic Solutions:

Reduce Lipophilicity (LogP): hERG binding correlates strongly with lipophilicity. Target cLogP

< 3.

Zwitterion Strategy: Introduce a carboxylic acid to neutralize the charge (though this may

impact permeability).

pKa Modulation: Lower the pKa of the basic amine below 7.0 using electron-withdrawing

groups (e.g., fluorine) or by incorporating the nitrogen into a fused system.

Comparative Data: Structural Modifications vs. hERG Activity
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Experimental Protocol: Automated Patch Clamp (hERG)
This is the self-validating standard for safety.

Cell Line: CHO cells stably expressing hERG (

).

Solutions:

Extracellular: 2 mM

, 4 mM

, 145 mM

, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Intracellular: 5.4 mM

, 120 mM

, 1.8 mM
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, 10 mM HEPES, 5 mM EGTA (pH 7.2).

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 500 ms (activates channels).

Repolarize to -50 mV for 500 ms (measures tail current).

Dosing: Apply vehicle (0.1% DMSO) for 3 min to establish baseline, then apply compound

(cumulative concentrations: 0.1, 1, 10, 30

).

Validation: Positive control (E-4031,

) must be run in parallel.

Module 3: Metabolic Stability (Aldehyde Oxidase &
CYPs)
Symptom: High clearance in human liver microsomes (HLM) or cytosol, but low clearance in

hepatocytes. Note: This discrepancy often points to non-CYP metabolism.

Root Cause:

Aldehyde Oxidase (AO): The electron-deficient pyridazine ring (especially C6 position) is

highly susceptible to nucleophilic attack by AO, converting it to a pyridazinone. This is

species-specific (high in humans/monkeys, low in dogs/rats), leading to poor IVIVC (In Vitro-

In Vivo Correlation).

CYP Inhibition: The pyridazine nitrogens can coordinate with the Heme iron of CYP450

enzymes (Type II binding), causing drug-drug interactions (DDI).

AO/CYP Mitigation Workflow (DOT Visualization)
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Figure 2: Decision tree for distinguishing and solving AO vs. CYP liabilities.

Troubleshooting Guide: Blocking the "Soft Spot"
To prevent AO metabolism, you must block the carbon adjacent to the nitrogen (C3 or C6).

Tactic: Introduce a small alkyl group (Methyl,

) or an amino group at the C6 position. This sterically hinders the AO enzyme approach and
electronically deactivates the ring toward nucleophilic attack.

Frequently Asked Questions (FAQs)
Q: My pyridazine compound precipitates in the assay buffer. How do I improve solubility? A:

Pyridazines are flat and prone to

-stacking (aggregation).

Fix: Disrupt planarity. Introduce
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centers (e.g., replace a phenyl ring with a saturated heterocycle like morpholine or
piperazine).

Check: Verify if your compound is a PAINS (Pan-Assay Interference Compound) aggregator

using dynamic light scattering (DLS).

Q: I see a shift in potency between Human and Rat microsomes. Why? A: This is the hallmark

of Aldehyde Oxidase (AO) metabolism. Rats have low AO activity compared to humans.

Action: Test stability in Human Cytosol (where AO resides), not just Microsomes (where

CYPs reside). If stable in microsomes but unstable in cytosol, AO is your culprit.

Q: Can I use pyridazine N-oxides to reduce hERG? A: Yes. Converting the pyridazine to an N-

oxide reduces the basicity and lipophilicity, often significantly lowering hERG affinity (see

Reference 3). However, ensure this does not compromise potency against your primary kinase

target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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